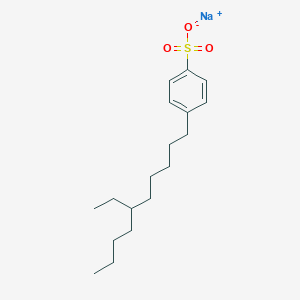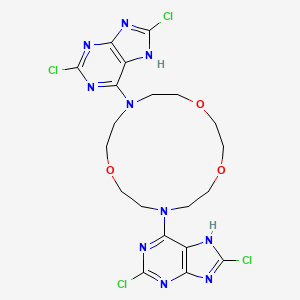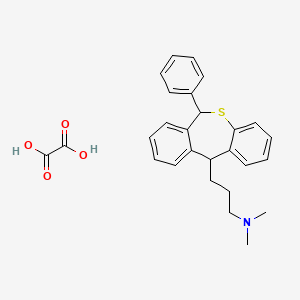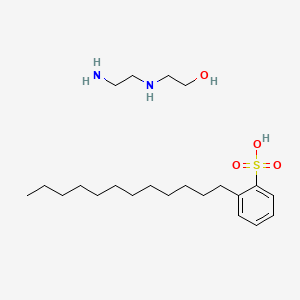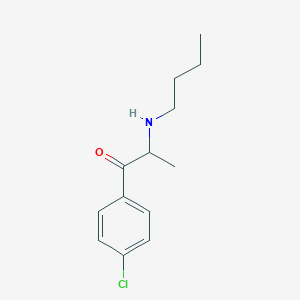
2-(Butylamino)-1-(4-chlorophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobutylcathinone is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. It is known for its psychoactive properties and has been studied for its potential effects and applications in various fields. The compound’s chemical structure includes a butyl group attached to the nitrogen atom and a chlorine atom attached to the phenyl ring, making it distinct from other cathinones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutylcathinone typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzaldehyde.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with butylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 4-chlorobutylcathinone.
Industrial Production Methods
Industrial production of 4-Chlorobutylcathinone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the condensation and reduction reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorobutylcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Investigated for its effects on biological systems, particularly its psychoactive properties.
Medicine: Explored for potential therapeutic applications, although its use is limited due to its psychoactive nature.
Industry: Utilized in the synthesis of other chemical compounds and as a research chemical.
Wirkmechanismus
The mechanism of action of 4-Chlorobutylcathinone involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved through the inhibition of their reuptake, leading to increased synaptic concentrations and prolonged effects. The compound’s molecular targets include the transporters for these neurotransmitters, which are crucial for its psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
4-Chlorobutylcathinone is compared with other synthetic cathinones such as:
Mephedrone (4-methylmethcathinone): Known for its stimulant and empathogenic effects.
Methylone (3,4-methylenedioxy-N-methylcathinone): Similar to mephedrone but with additional entactogenic properties.
Methcathinone (ephedrone): A potent stimulant with a simpler structure.
Uniqueness
4-Chlorobutylcathinone is unique due to the presence of the butyl group and chlorine atom, which influence its pharmacological properties and metabolic pathways, distinguishing it from other cathinones.
Eigenschaften
CAS-Nummer |
1225621-71-5 |
|---|---|
Molekularformel |
C13H18ClNO |
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
2-(butylamino)-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C13H18ClNO/c1-3-4-9-15-10(2)13(16)11-5-7-12(14)8-6-11/h5-8,10,15H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
FMDPVFRFGCOFKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(C)C(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


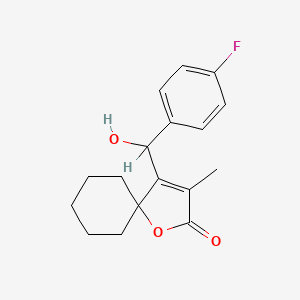
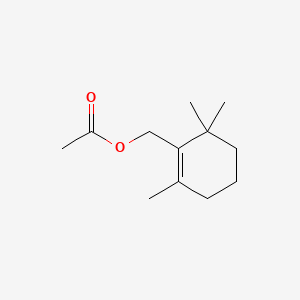
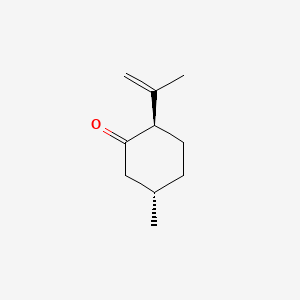

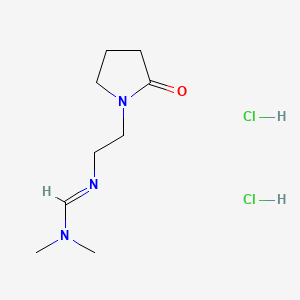
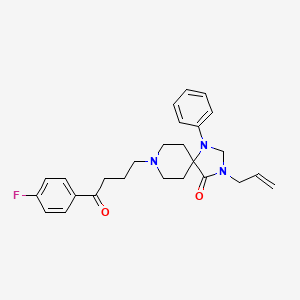
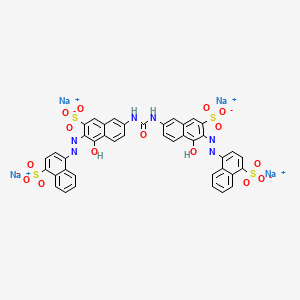
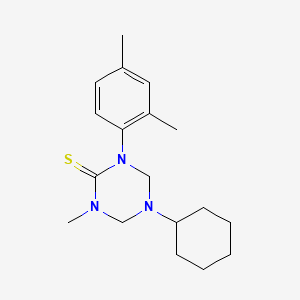
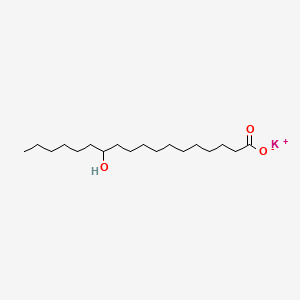
![1,3-bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one;oxalic acid](/img/structure/B12781460.png)
